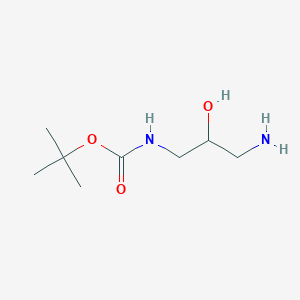

Tert-butyl (3-amino-2-hydroxypropyl)carbamate

Description

Tert-butyl (3-amino-2-hydroxypropyl)carbamate (CAS: 98642-15-0, 144912-84-5) is a carbamate-protected amino alcohol derivative. Its structure features a tert-butoxycarbonyl (Boc) group, a primary amine, and a secondary hydroxyl group on a three-carbon chain. This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in peptide synthesis and polymer chemistry. Its Boc group serves as a protective moiety for amines, enabling selective reactions at other functional sites . The stereochemical variants, such as the (R)- and (S)-enantiomers (CAS: 853944-08-8), are critical for applications requiring chiral specificity, such as drug development .

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNOKWJGNPKUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441023 | |

| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144912-84-5 | |

| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants :

-

3-Amino-2-hydroxypropanol (1 equiv)

-

Boc anhydride (1.1 equiv)

-

Triethylamine (1.1 equiv, base)

-

-

Solvent : Chloroform or dichloromethane

-

Temperature : 0–25°C (room temperature)

-

Time : 2–4 hours

The base deprotonates the amine, enabling nucleophilic attack on Boc anhydride. The hydroxyl group remains unreactive under these conditions due to the lower nucleophilicity of alcohols compared to amines.

Workup and Purification

-

Quenching : Dilute with water to neutralize excess base.

-

Extraction : Organic layer washed with brine, dried over Na₂SO₄, and concentrated.

-

Characterization :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

Alternative Method: Stepwise Protection Using Boc-Cl

For substrates sensitive to Boc anhydride, tert-butyl chloroformate (Boc-Cl) may be used.

Protocol

-

Reactants :

-

3-Amino-2-hydroxypropanol (1 equiv)

-

Boc-Cl (1.05 equiv)

-

NaOH (aqueous, 10%)

-

-

Solvent : Tetrahydrofuran (THF)/water biphasic system

-

Temperature : 0°C → 25°C

Advantages and Limitations

-

Advantages : Reduced side products from overprotection.

-

Limitations : Lower yield (70–78%) due to competing hydrolysis of Boc-Cl.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

Process Parameters

| Parameter | Value |

|---|---|

| Reactor type | Tubular flow reactor |

| Residence time | 30 minutes |

| Throughput | 5 kg/hr |

| Solvent recovery | >90% (chloroform) |

Stereochemical Considerations

The (R)-enantiomer is obtained using chiral 3-amino-2-hydroxypropanol. Resolution via enzymatic kinetic discrimination (e.g., lipase-catalyzed acetylation) achieves >99% enantiomeric excess (ee).

| Resolution Method | ee (%) | Yield (%) |

|---|---|---|

| Enzymatic (lipase) | 99.5 | 65 |

| Chiral chromatography | 99.8 | 45 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Boc anhydride | 92 | 98 | 12 |

| Boc-Cl | 78 | 95 | 18 |

| Industrial flow | 90 | 97 | 8 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl (3-amino-2-hydroxypropyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, such as alcohols or amines.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl (3-amino-2-hydroxypropyl)carbamate is widely used in organic synthesis as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .

Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of their structure and function .

Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection of amine groups .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials that require precise control over functional group protection .

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-2-hydroxypropyl)carbamate involves its ability to protect amine groups by forming a stable carbamate linkage. This linkage can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine group. The molecular targets and pathways involved include the interaction with amine groups in peptides and proteins, facilitating their selective modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares tert-butyl (3-amino-2-hydroxypropyl)carbamate with structurally related carbamates:

Reactivity and Stability

- Amino vs. Chloro Substituents: The amino group in this compound allows for nucleophilic reactions (e.g., acylation, alkylation), whereas the chloro analog (tert-butyl (3-chloro-2-hydroxypropyl)carbamate) is more electrophilic, participating in SN2 substitutions .

- Hydroxyl Group Impact: The secondary hydroxyl group enhances hydrophilicity compared to non-polar analogs like tert-butyl (3-methylnaphthalen-2-yl)carbamate (), influencing solubility in aqueous reactions .

- Boc Protection: Unlike unprotected amines (e.g., 4-aminotetrahydrofuran-3-ol, CAS: 144870-96-2), the Boc group in this compound prevents unwanted side reactions during multi-step syntheses .

Stereochemical Considerations

The (S)-enantiomer (CAS: 853944-08-8) exhibits distinct biological interactions compared to the racemic mixture. For example, in chiral drug candidates, the (S)-form may show higher receptor-binding affinity due to spatial compatibility .

Biological Activity

Tert-butyl (3-amino-2-hydroxypropyl)carbamate, a chiral compound with the molecular formula C_10H_21N_2O_3, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, synthesis methods, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a hydroxypropyl substituent. Its molecular weight is approximately 190.24 g/mol. The presence of both amino and hydroxyl functional groups allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-amino-2-hydroxypropylamine under basic conditions. The process can be summarized as follows:

- Dissolution : Dissolve 3-amino-2-hydroxypropylamine in dichloromethane.

- Base Addition : Add triethylamine to the solution.

- Chloroformate Addition : Slowly add tert-butyl chloroformate while maintaining low temperatures (0-5°C).

- Stirring : Stir the mixture at room temperature for several hours.

- Workup : Wash with water and extract with an organic solvent; dry over anhydrous sodium sulfate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator by binding to active sites or allosteric sites on proteins, thereby affecting their activity.

Applications in Medicinal Chemistry

Research indicates that this compound is being investigated for its potential use in drug development, particularly for designing enzyme inhibitors and receptor modulators. Its derivatives have shown promise in various pharmacological studies, including:

- Enzyme Inhibition : this compound has been used to study enzyme mechanisms, providing insights into protein-ligand interactions.

- Peptide Modification : It facilitates the modification of peptides and proteins, aiding in the understanding of their structure and function.

Case Studies

- Synthesis of Amine-Terminated Polylactide : A study demonstrated the use of this compound in synthesizing amine-terminated polylactide through ring-opening polymerization. This method allowed for controlled molecular weight and efficient synthesis under mild conditions .

- Pharmacokinetics of Prodrugs : Research on amino acid carbamates as prodrugs highlighted the stability and bioavailability of compounds derived from this compound. These studies showed that such derivatives could maintain effective concentrations in vivo for extended periods .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Amino, Hydroxyl | Dual functionality enhances versatility in synthesis |

| Tert-butyl (2-amino-3-hydroxypropyl)carbamate | Amino, Hydroxyl | Similar structure but less stability |

| Tert-butyl (piperidin-3-ylmethyl)carbamate | Piperidine | Different structural framework affects biological activity |

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl (3-amino-2-hydroxypropyl)carbamate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves carbamate formation via reaction of tert-butyl chloroformate with 3-amino-2-hydroxypropylamine derivatives. Key steps include:

- Protection of the amino group : Use of tert-butyloxycarbonyl (Boc) protecting groups under mild alkaline conditions (pH 8–9) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like THF or DCM enhance reaction efficiency, while temperature control (0–25°C) minimizes epimerization in stereosensitive syntheses .

- Catalysis : Organocatalysts like thiamine hydrochloride improve yields (94–98%) by facilitating nucleophilic substitution .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Answer: Structural validation requires a multi-technique approach:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve bond angles (e.g., C–N–C ~123°) and hydrogen-bonding networks to verify stereochemistry .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 191.2 (calculated for C₈H₁₈N₂O₃) .

Critical Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or stereochemical anomalies, necessitating recrystallization or chiral HPLC .

Advanced Research Questions

Q. What strategies mitigate challenges in stereoselective synthesis of (R)- and (S)-enantiomers of this compound?

Answer: Stereocontrol is critical for biological activity. Key approaches include:

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure amino alcohols) to direct stereochemistry .

- Asymmetric Catalysis : Employ chiral catalysts like Jacobsen’s Co-salen complexes for kinetic resolution during Boc protection .

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve enantiomers (reported ee >99% for S-enantiomer) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., unexpected bond angles or reactivity)?

Answer: Discrepancies often arise from:

- Crystal Packing Effects : X-ray data (e.g., C15–N2–C13 angle = 123.56° in ) may deviate from gas-phase DFT calculations due to intermolecular forces .

- Solvent Interactions : Reactivity in polar solvents (e.g., DMF) can alter transition states; validate with solvated molecular dynamics simulations .

- Experimental Artifacts : Impurities (e.g., residual catalysts) may skew results. Use TLC or GC-MS to confirm purity before analysis .

Q. Resolution Workflow :

Replicate experiments under inert conditions (N₂/Ar).

Cross-validate with alternative techniques (e.g., IR for functional groups).

Consult crystallographic databases (e.g., Cambridge Structural Database) for comparable structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: While classified as non-hazardous in some SDSs (), precautionary measures include:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Wear nitrile gloves and safety goggles (OSHA 29 CFR 1910.133 compliant) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Critical Note : Despite low acute toxicity (), chronic exposure risks (e.g., sensitization) necessitate regular risk assessments under OSHA’s Laboratory Standard (29 CFR 1910.1450).

Q. How can researchers optimize purification methods to isolate high-purity this compound from complex reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with gradient elution (DCM:MeOH 95:5 → 90:10) to separate carbamate from unreacted amines .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity (melting point ~120–122°C) .

- Centrifugal Partition Chromatography (CPC) : A solvent-free alternative for large-scale purification, achieving >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.